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Compound of Interest

2-[2-(3-
Compound Name:

Methoxyphenyl)ethyl]phenol

Cat. No.: B049715

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[2-(3-Methoxyphenyl)ethyl]phenol, with CAS number 167145-13-3, is a key
intermediate in the synthesis of pharmacologically active molecules, notably as a precursor and
known impurity in the production of Sarpogrelate.[1][2] Sarpogrelate hydrochloride is a
selective 5-HT2A receptor antagonist used as an antiplatelet agent.[1] Accurate
characterization and purity assessment of this intermediate are critical for ensuring the quality,
safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes
provide detailed protocols for the analytical characterization of 2-[2-(3-
Methoxyphenyl)ethyl]phenol using High-Performance Liquid Chromatography (HPLC), Gas
Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)
spectroscopy.

Physicochemical Properties

A summary of the key physical and chemical properties of the compound is provided below.
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Property Value Reference
Molecular Formula C15H1602 [3]
Molecular Weight 228.29 g/mol [3]

Melting Point 45.0t0 49.0 °C

Appearance White to off-white solid

IUPAC Name 2 3]

methoxyphenyl)ethyl]phenol

High-Performance Liquid Chromatography (HPLC)
for Purity Analysis

HPLC is a primary method for assessing the purity of 2-[2-(3-Methoxyphenyl)ethyl]phenol,
often used in quality control during synthesis.[1][2] A reversed-phase method provides excellent
resolution and quantification.

Experimental Protocol

e Sample Preparation:

[¢]

Accurately weigh approximately 10 mg of 2-[2-(3-Methoxyphenyl)ethyl]phenol and
transfer to a 10 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 50:50 v/v).

[¢]

[¢]

Vortex for 30 seconds to ensure complete dissolution.

o

Filter the solution through a 0.45 pum syringe filter into an HPLC vial.
e Instrumentation and Conditions:
o Instrument: Standard HPLC system with UV detector.

o Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 um particle size).
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[e]

Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50 v/v).

o

Flow Rate: 1.0 mL/min.

[¢]

Column Temperature: 30 °C.

[¢]

Detection Wavelength: 275 nm.

[e]

Injection Volume: 10 pL.

Run Time: 10 minutes.

o

o Data Analysis:
o Integrate the peak area of the main analyte and any impurities.
o Calculate the purity of the sample by the area percent method:

= % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Quantitative Data

Parameter Expected Value
Retention Time (tr) ~ 5.8 min

Purity (by area %) >98%

Tailing Factor 09-15
Theoretical Plates >2000

Workflow Diagram

Sample Preparation HPLC Analysis Data Processing
[Welgh Sample]—»[Dissolve in Mobile Phase)—>[ﬁlﬁer (0.45 um)j—\—Lanect into HPLC]—»(Separa(ion on C18 Column)—>[uv Detection (275 nma%megrate Peak Areas)—»[(:a\cula&e % Purity]
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Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of 2-[2-(3-
Methoxyphenyl)ethyl]phenol. It provides both retention time information and a mass
fragmentation pattern, which serves as a molecular fingerprint. Commercial suppliers often use
GC to determine purity.[4]

Experimental Protocol

e Sample Preparation:

[¢]

Prepare a 1 mg/mL stock solution of the compound in methanol.

[¢]

Dilute the stock solution to a final concentration of 100 pug/mL with methanol.

[e]

Transfer the final solution to a GC vial.

o

(Optional) For enhanced volatility and peak shape, derivatization with an agent like BSTFA
can be performed to silylate the phenolic hydroxyl group.

¢ Instrumentation and Conditions:
o Instrument: Gas chromatograph coupled to a mass spectrometer.

o Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm film
thickness).

o Carrier Gas: Helium at a constant flow of 1.2 mL/min.
o Injector Temperature: 250 °C.
o Injection Mode: Split (50:1).

o Oven Program:
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= Initial temperature: 100 °C, hold for 1 minute.

= Ramp: 20 °C/min to 280 °C.

= Hold: 5 minutes at 280 °C.

o

MS Transfer Line Temperature: 280 °C.

[¢]

lon Source Temperature: 230 °C.

[¢]

lonization Mode: Electron lonization (El) at 70 eV.

[e]

Mass Scan Range: 40-300 m/z.

o Data Analysis:
o Identify the peak corresponding to the analyte by its retention time.

o Analyze the mass spectrum of the peak. Confirm the molecular ion (M+) and characteristic
fragment ions.

o Compare the obtained spectrum with a reference library if available.

Expected Quantitative Data & Fragmentation

Parameter Expected Value/Fragment Description

Retention Time (tr) ~10.5 min

Molecular lon [M]* m/z 228 Corresponds to CisHieO2*
Fragment lon m/z 121 Benzylic cleavage,

[CH2(CeHaOCHS3)]* fragment

Fragment lon m/z 107 [CH2(CeH4OH)]* fragment

Tropylium ion from benzyl
Fragment lon m/z 91
cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for the unambiguous structural elucidation of 2-[2-(3-
Methoxyphenyl)ethyl]phenol. Both *H and 3C NMR provide detailed information about the
molecular framework.

Experimental Protocol

e Sample Preparation:

o Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform
(CDCI5).

o Transfer the solution to a 5 mm NMR tube.
e [nstrumentation and Conditions:

o Instrument: 400 MHz (or higher) NMR spectrometer.

[¢]

Solvent: CDCls.

[¢]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

IH NMR:

[e]

= Acquisition: 16-32 scans.

» Spectral Width: -2 to 12 ppm.

1B3C NMR:

[¢]

» Acquisition: 512-1024 scans.

» Technique: Proton-decoupled.

» Spectral Width: 0 to 200 ppm.

o Data Analysis:

o For 'H NMR, assign peaks based on chemical shift (ppm), integration (number of protons),
and multiplicity (splitting pattern).
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o For 3C NMR, assign peaks based on their chemical shifts and expected values for sp?,

sp3, and methoxy carbons.

Expected *H NMR Data (400 MHz, CDCIz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic Protons (H-
~7.25-6.70 Multiplet 8H
Ar)
) Phenolic Hydroxyl (-
~5.50 Singlet (broad) 1H
OH)
3.81 Singlet 3H Methoxy (-OCH?3)
) ) Ethylene Bridge (-
2.95 Multiplet (t-like) 2H
CH2-ArOH)
] ) Ethylene Bridge (-
2.85 Multiplet (t-like) 2H

CH2-ArOCH3)

Chemical Shift (6, ppm) Assignment
~159.8 Ar-OCHs

~154.1 Ar-OH

~144.2 Ar-C (quaternary)
~130.0-111.0 Ar-CH carbons
~128.5 Ar-C (quaternary)
55.2 -OCHs

375 -CH2-

32.0 -CH:-

Associated Signaling Pathway: 5-HT2A Receptor
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As 2-[2-(3-Methoxyphenyl)ethyl]phenol is a direct precursor to Sarpogrelate, a 5-HT2A
receptor antagonist, understanding the 5-HT2A signaling pathway is highly relevant for
researchers in drug development using this compound.[5] The 5-HT2A receptor is a G-protein
coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
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Caption: 5-HT2A receptor signaling pathway via Gq protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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